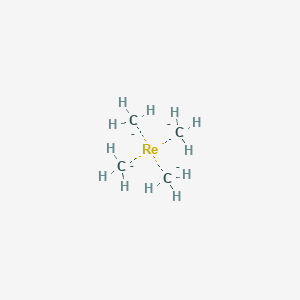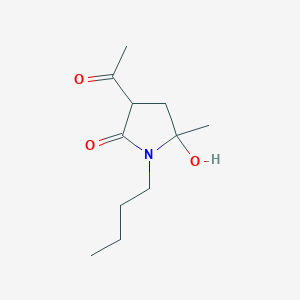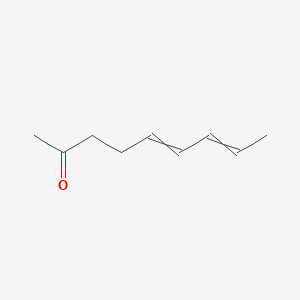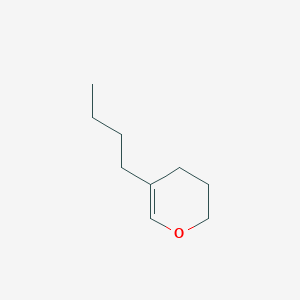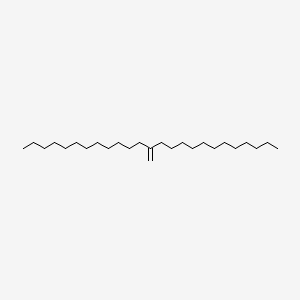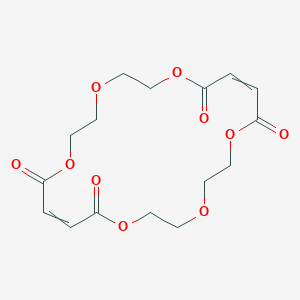
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H20O10 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing multiple ether and carbonyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether derivatives.
Scientific Research Applications
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone: Similar in structure but lacks the diene functionality.
Crown Ethers: Compounds like 18-crown-6 have similar cyclic ether structures but differ in the number of oxygen atoms and overall ring size.
Polyethylene Glycol (PEG): While not cyclic, PEG shares the ether linkages and is used in similar applications.
Uniqueness
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is unique due to its combination of cyclic ether and diene functionalities. This dual characteristic allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its analogs.
Properties
CAS No. |
62538-58-3 |
|---|---|
Molecular Formula |
C16H20O10 |
Molecular Weight |
372.32 g/mol |
IUPAC Name |
1,4,7,12,15,18-hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H20O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-4H,5-12H2 |
InChI Key |
IDKFDWCCCBXZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=CC(=O)OCCOCCOC(=O)C=CC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


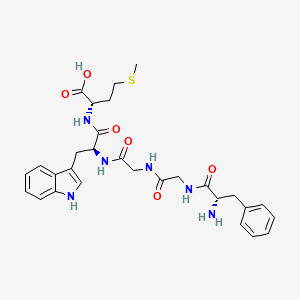
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
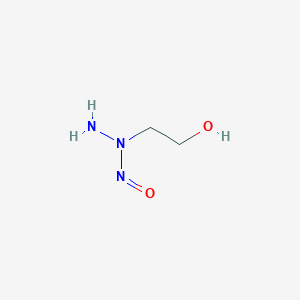
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
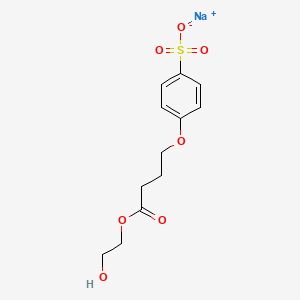
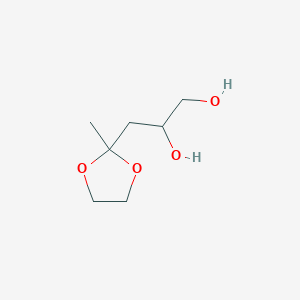
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
